molecular formula C14H19N3O3 B12093939 tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate

tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate

Cat. No.: B12093939
M. Wt: 277.32 g/mol
InChI Key: BQMGTYZKVPSUJN-UHFFFAOYSA-N
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Description

Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate is a complex organic compound that features a tert-butyl group, a benzimidazole core, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, inhibiting their activity or altering their function. The carbamate moiety can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a carbamate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl N-[[6-(hydroxymethyl)-1H-benzimidazol-2-yl]methyl]carbamate

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)15-7-12-16-10-5-4-9(8-18)6-11(10)17-12/h4-6,18H,7-8H2,1-3H3,(H,15,19)(H,16,17)

InChI Key

BQMGTYZKVPSUJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)CO

Origin of Product

United States

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